3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound is unique, allowing for diverse applications in scientific research. It contains a piperidin-4-yl group, a 2-fluorophenyl group, and an oxazolidine-2,4-dione group.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug design due to their diverse pharmacological properties. The piperidine ring is present in numerous pharmaceuticals and alkaloids. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound , 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione , may serve as a scaffold for novel drug development. Its structural features could be exploited to target specific biological pathways or receptors.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, isatin-based imidazole derivatives containing a piperidine moiety exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . Investigating the antiviral properties of our compound could be promising.
Neutron Capture Therapy (Boron-Carriers)
Boronic acids and their esters, including piperidine-based derivatives, are considered for drug delivery devices and neutron capture therapy. While these compounds are marginally stable in water, their potential as boron carriers warrants exploration . Our compound might contribute to this field.
Inhibitors of Kinases and Enzymes
Piperidines often act as kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Investigating the kinase inhibitory potential of our compound could yield valuable insights.
properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O5S/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFOUBBZFHZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione |
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